
3-Buten-1-ol vs 1-butene reaction kinetics with
OH radicals

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3-Buten-1-ol

Cat. No.: B139374 Get Quote

A Comprehensive Comparison of the Reaction Kinetics of 3-Buten-1-ol and 1-Butene with OH

Radicals

For researchers, scientists, and drug development professionals, understanding the

atmospheric fate and reactivity of volatile organic compounds (VOCs) is crucial. This guide

provides an objective comparison of the gas-phase reaction kinetics of 3-buten-1-ol and 1-

butene with hydroxyl (OH) radicals, the primary daytime oxidant in the troposphere. The data

presented is compiled from peer-reviewed experimental studies.

Reaction Kinetics Data
The rate of reaction of VOCs with OH radicals is a key parameter in determining their

atmospheric lifetime and potential to contribute to the formation of secondary pollutants such

as ozone and secondary organic aerosols. The following tables summarize the experimentally

determined rate constants for the reactions of 3-buten-1-ol and 1-butene with OH radicals.

Table 1: Room Temperature Rate Constants (≈ 298 K) for the Reaction of 3-Buten-1-ol and 1-

Butene with OH Radicals
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Compound
Rate Constant (k)
(cm³ molecule⁻¹
s⁻¹)

Experimental
Technique

Reference

3-Buten-1-ol (5.5 ± 0.2) x 10⁻¹² Relative Rate [1]

1-Butene 3.14 x 10⁻¹¹ Not Specified [2]

1-Butene
(3.02 ± 0.15) x 10⁻¹¹

(High-pressure limit)

Pulsed Photolysis -

Laser-Induced

Fluorescence

[3]

1-Butene (3.10 ± 0.31) x 10⁻¹¹

Flash Photolysis -

Resonance

Fluorescence

[4]

Table 2: Temperature-Dependent Rate Expressions for the Reaction of 3-Buten-1-ol and 1-

Butene with OH Radicals

Compound
Temperature Range
(K)

Arrhenius
Expression (cm³
molecule⁻¹ s⁻¹)

Reference

3-Buten-1-ol 263–371

k(T) = 4.00 x 10⁻¹²

exp(6.51/RT) (R in kJ

mol⁻¹)

[1]

1-Butene 297–425

k(T) = 7.6 x 10⁻¹²

exp(930/RT) (R in cal

mol⁻¹)

[5]

1-Butene 96–296
k∞(T) = (3.02 ± 0.15)

x 10⁻¹¹ (T/300)⁻¹̇⁴⁴⁺⁰̇¹⁰
[3]

Theoretical studies comparing the two molecules suggest that at room temperature, 3-buten-1-
ol reacts faster with OH radicals than 1-butene by a factor of about 1.2.[1] This enhanced

reactivity is attributed to the presence of the hydroxyl group in 3-buten-1-ol.[6]
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Experimental Protocols
The kinetic data presented above were primarily obtained using two well-established

experimental techniques: the relative rate method and flash photolysis coupled with a detection

method like resonance fluorescence or laser-induced fluorescence.

Relative Rate Method
The relative rate method is a widely used technique for determining the rate constants of gas-

phase reactions. It involves reacting the target compound (e.g., 3-buten-1-ol) and a reference

compound with a known OH rate constant simultaneously in a reaction chamber. The relative

decay of the two compounds is monitored over time, typically by gas chromatography (GC) or

Fourier-transform infrared spectroscopy (FTIR).

Key Steps:

Chamber Preparation: A large-volume environmental simulation chamber (smog chamber) is

filled with purified air or a specific bath gas (e.g., N₂ or He).

Introduction of Reactants: Known concentrations of the target compound, the reference

compound (e.g., propene, isoprene), and an OH radical precursor are introduced into the

chamber.

OH Radical Generation: OH radicals are generated in situ, commonly through the photolysis

of a precursor molecule such as hydrogen peroxide (H₂O₂) or methyl nitrite (CH₃ONO) using

UV lamps.

Monitoring Concentrations: The concentrations of the target and reference compounds are

monitored over the course of the experiment using appropriate analytical instrumentation.

Data Analysis: The rate constant for the target compound is determined from the following

relationship:

ln([Target]₀/[Target]ₜ) = (k_Target/k_Reference) * ln([Reference]₀/[Reference]ₜ)

where [ ]₀ and [ ]ₜ are the concentrations at the beginning and at time t, and k is the rate

constant. A plot of ln([Target]₀/[Target]ₜ) versus ln([Reference]₀/[Reference]ₜ) should yield a
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straight line with a slope of k_Target/k_Reference.

Flash Photolysis - Resonance Fluorescence (FP-RF)
This is an absolute method for determining reaction rate constants. It involves generating a

pulse of OH radicals and monitoring their decay in the presence of an excess of the reactant of

interest.

Key Steps:

OH Radical Generation: A short pulse of vacuum UV light from a flash lamp photolyzes a

precursor molecule, typically water (H₂O), to produce OH radicals.

Reaction: The generated OH radicals react with the target molecule (e.g., 1-butene), which is

present in large excess to ensure pseudo-first-order kinetics.

Detection of OH Radicals: The concentration of OH radicals is monitored in real-time using

resonance fluorescence. A resonance lamp emits light at a wavelength that specifically

excites OH radicals (around 308 nm). The subsequent fluorescence emitted by the excited

OH radicals is detected by a photomultiplier tube.

Kinetic Analysis: The decay of the OH radical fluorescence signal over time follows pseudo-

first-order kinetics. The rate of decay is plotted against the concentration of the reactant to

obtain the bimolecular rate constant from the slope of the resulting line.

Reaction Pathways and Experimental Workflow
The reaction of OH radicals with both 3-buten-1-ol and 1-butene can proceed via two main

pathways: OH addition to the double bond and H-atom abstraction from the C-H bonds.

Reaction Mechanisms
The following diagrams, generated using Graphviz, illustrate the primary reaction pathways for

3-buten-1-ol and 1-butene with OH radicals.
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Figure 1: Reaction Pathways of 3-Buten-1-ol with OH Radical

Reactants
Primary Products

3-Buten-1-ol
Adduct Radical

 + OH (Addition)

Butenol Radical + H2O

 + OH (H-Abstraction)

OH Radical

Click to download full resolution via product page

Caption: Reaction pathways for 3-Buten-1-ol + OH.
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Figure 2: Reaction Pathways of 1-Butene with OH Radical

Reactants
Primary Products

1-Butene
Adduct Radical

 + OH (Addition)
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 + OH (H-Abstraction)

OH Radical
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Figure 3: General Experimental Workflow for Gas-Phase Kinetics
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://pubs.acs.org/doi/10.1021/acs.jpclett.4c00494
https://www.pharmaguideline.com/2021/11/free-radical-addition-reactions-of-alkenes.html
https://www.pharmaguideline.com/2021/11/free-radical-addition-reactions-of-alkenes.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC11440604/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11440604/
https://www.osti.gov/biblio/5889836
https://www.osti.gov/biblio/5889836
https://www.osti.gov/biblio/5889836
https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra00911g
https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra00911g
https://www.researchgate.net/figure/Simplified-reaction-mechanism-for-the-addition-channel-in-the-OH-radical-initiated_fig7_343294025
https://www.benchchem.com/product/b139374#3-buten-1-ol-vs-1-butene-reaction-kinetics-with-oh-radicals
https://www.benchchem.com/product/b139374#3-buten-1-ol-vs-1-butene-reaction-kinetics-with-oh-radicals
https://www.benchchem.com/product/b139374#3-buten-1-ol-vs-1-butene-reaction-kinetics-with-oh-radicals
https://www.benchchem.com/product/b139374#3-buten-1-ol-vs-1-butene-reaction-kinetics-with-oh-radicals
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b139374?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b139374?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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